3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde
Overview
Description
“2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde” is a chemical compound with the CAS Number: 56139-74-3 . It has a molecular weight of 151.16 and its IUPAC name is 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde” is represented by the linear formula: C8H9NO2 .Physical And Chemical Properties Analysis
“2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Derivatization Techniques
Synthesis Approaches
3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde can be synthesized through a convenient route involving hydrolysis with HgO–35% aq. HBF4–DMSO, yielding overall high yields. This method demonstrates the versatility of pyrrole-2,5-dicarbaldehydes in synthesis (Cadamuro et al., 1996).
Derivatization of Amino Acids
It has been used as a precolumn derivatization reagent for HPLC/UV detection of amino acids. This application highlights its utility in sensitive and specific detection techniques in analytical chemistry (Gatti et al., 2010).
Application in Porphyrin Synthesis
- Porphyrin Synthesis: It plays a crucial role in the synthesis of porphyrins. A '3 + 1' acid-catalytic condensation methodology using pyrrole-2,5-dicarbaldehyde has been developed for synthesizing various types of porphyrins, essential in biochemical and photophysical applications (Boudif & Momenteau, 1996).
Pharmaceutical and Biochemical Research
Template Synthesis of Macrocyclic Complexes
This compound has been used in the template synthesis of macrocyclic complexes, specifically in the formation of hexadentate uranyl(VI) Schiff-base macrocyclic complexes. This application is significant in coordination chemistry and potential therapeutic agents (Sessler et al., 1996).
Structural Studies and Synthesis
The compound is involved in the study and synthesis of various molecular structures, such as diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, providing insights into molecular configuration and electronic structure (Yahyaei et al., 2017).
Analytical Chemistry Applications
- Trace Analysis in Dietary Supplements: It has been utilized for the determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high-performance liquid chromatography, showcasing its role in ensuring the safety and efficacy of dietary supplements (Gatti et al., 2012).
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which mean that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-8(4-2)10(6-13)11-9(7)5-12/h5-6,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEUCSJFRKWMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1CC)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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